3-(Aminomethyl)-2-(dimethylamino)phenol
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Overview
Description
3-(Aminomethyl)-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminomethyl group and a dimethylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous as it does not require high temperatures or the addition of strong acids or bases.
Industrial Production Methods
In industrial settings, the production of 3-(Aminomethyl)-2-(dimethylamino)phenol may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-(dimethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl and dimethylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(Aminomethyl)-2-(dimethylamino)phenol has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-(dimethylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and dimethylamino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminophenol: Similar in structure but lacks the aminomethyl group.
4-Dimethylaminophenol: The dimethylamino group is positioned differently on the phenol ring.
Uniqueness
3-(Aminomethyl)-2-(dimethylamino)phenol is unique due to the presence of both aminomethyl and dimethylamino groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(aminomethyl)-2-(dimethylamino)phenol |
InChI |
InChI=1S/C9H14N2O/c1-11(2)9-7(6-10)4-3-5-8(9)12/h3-5,12H,6,10H2,1-2H3 |
InChI Key |
MOXCUGIBNYQHNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1O)CN |
Origin of Product |
United States |
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